3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one
Overview
Description
3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone structure
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoles, have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Mode of Action
It is synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine
Biochemical Pathways
It is known that fluorine substitution has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .
Pharmacokinetics
The compound’s predicted density is 1296±006 g/cm3, and its predicted boiling point is 2711±400 °C . These properties might impact the compound’s bioavailability.
Result of Action
Similar compounds have shown potential applications in the agrochemical and medicinal chemistry industries .
Action Environment
It is known that the compound’s synthesis is acid-catalyzed , which suggests that the pH of the environment might influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable methyl ketone under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for yield and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 3-Methyl-3-[(4-(trifluoromethyl)phenyl)amino]butan-1-ol
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Methyl-2-buten-1-ol
Comparison: 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one is unique due to its specific structural features, such as the trifluoromethyl group and the butanone backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-8(2)11(16)7-9-3-5-10(6-4-9)12(13,14)15/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOXGFAFXRDHRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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